molecular formula C20H36N2OSn B13986180 N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide

N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide

Cat. No.: B13986180
M. Wt: 439.2 g/mol
InChI Key: GBPCIZWSEWLQPJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide typically involves the reaction of pyridine derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyridine is reacted with a tributylstannyl compound in the presence of a palladium catalyst. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Stannic derivatives with higher oxidation states.

    Reduction: Tin compounds with lower oxidation states.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide involves its interaction with various molecular targets. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in redox reactions, altering its oxidation state and affecting its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-thiophenecarboxamide
  • N,N-dimethyl-4-pyridinecarboxamide
  • N,N-dimethyl-5-pyridinecarboxamide

Uniqueness

N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Stille coupling reactions and other synthetic applications where organotin compounds are advantageous.

Properties

Molecular Formula

C20H36N2OSn

Molecular Weight

439.2 g/mol

IUPAC Name

N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide

InChI

InChI=1S/C8H9N2O.3C4H9.Sn/c1-10(2)8(11)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3;

InChI Key

GBPCIZWSEWLQPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N(C)C

Origin of Product

United States

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